
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is an intriguing chemical compound featuring a benzamide core, enhanced by a trifluoromethyl group, ethoxyethoxy linker, and a thiophene moiety. This unique combination imparts distinct physical and chemical properties, making it noteworthy in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically begins with the selection of an appropriate benzamide precursor. The synthetic pathway includes several key steps:
Starting Materials: : Typically, a substituted benzoyl chloride, thiophene derivative, and ethylene glycol are used.
Formation of the Intermediate: : The intermediate N-(2-(2-hydroxyethoxy)ethyl)-benzamide can be synthesized through nucleophilic substitution reactions.
Addition of Thiophene Group: : The thiophene moiety is introduced through a coupling reaction using palladium catalysts.
Trifluoromethylation: : The addition of the trifluoromethyl group occurs via oxidative trifluoromethylation, often involving reagents like trifluoromethyl iodide (CF3I) and silver trifluoromethanesulfonate (AgOTf).
Industrial Production Methods: For large-scale industrial production, continuous flow synthesis can be employed. This involves:
Optimized Reagent Ratios: : Ensuring precise stoichiometry for maximal yield.
Catalyst Recycling: : Employing recyclable catalysts to enhance process efficiency and reduce waste.
Controlled Reaction Conditions: : Utilizing automated systems to maintain optimal temperature, pressure, and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction of the amide group may lead to the formation of primary or secondary amines.
Substitution: : The trifluoromethyl and ethoxyethoxy groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).
Substitution: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products: These reactions yield a diverse array of products, ranging from modified amides to complex heterocyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has garnered significant attention in several fields:
Chemistry: : As a key intermediate in synthesizing advanced materials and polymers.
Biology: : Used in biochemical studies for enzyme inhibition assays due to its potential binding capabilities.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: : Employed in the production of specialty chemicals and advanced materials due to its unique chemical structure.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, primarily driven by:
Hydrogen Bonding: : The hydroxyl and amide groups form hydrogen bonds with biological targets.
Pi-Pi Interactions: : The thiophene and benzamide rings facilitate pi-pi interactions with aromatic amino acid residues in proteins.
Electrophilic Properties: : The trifluoromethyl group enhances electrophilicity, enabling the compound to interact with electron-rich sites.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds such as N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide or N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to:
Enhanced Solubility: : The ethoxyethoxy linker increases solubility in aqueous and organic solvents.
Increased Electrophilicity: : The trifluoromethyl group imparts superior electrophilic properties, broadening its reactivity range.
Greater Biological Activity: : The combined functional groups may result in enhanced interactions with biological molecules, improving its efficacy in biochemical assays.
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide
N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
N-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
There you go—a deep dive into this compound
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLMECUQLZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
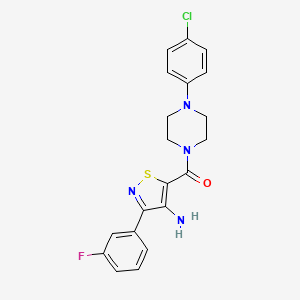

![2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
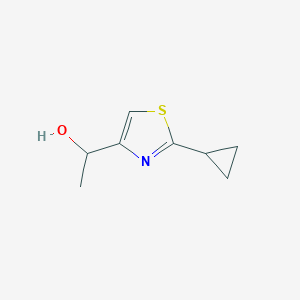
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
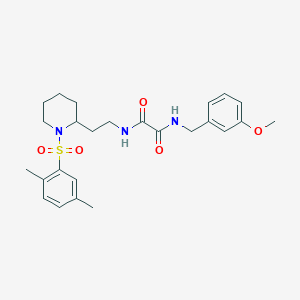
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

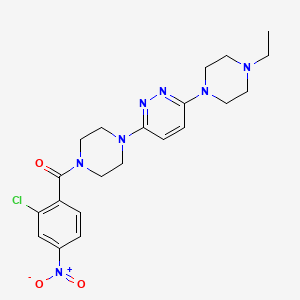


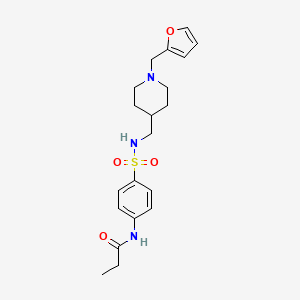
![N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2890402.png)
![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
